1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol
Overview
Description
The compound “1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol” is a derivative of thiadiazole, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol” would likely include a thiadiazole ring attached to an azetidine ring via a single bond .Scientific Research Applications
Computational Chemistry
Finally, in computational chemistry, the compound’s theoretical properties can be studied using various modeling techniques. This can provide insights into its reactivity, stability, and interactions with other molecules, which is crucial for all the above applications.
Each of these fields presents a unique avenue for the application of “1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol”, and further research could uncover even more uses for this versatile compound. The detailed analysis for each application is based on the compound’s chemical structure and the known properties of similar thiadiazole compounds .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
The exact mode of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol is currently unknown due to the lack of specific studies on this compound . It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This interaction could lead to changes in cellular processes.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are generally able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .
properties
IUPAC Name |
1-(4-chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS/c6-4-5(8-11-7-4)9-1-3(10)2-9/h3,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWLVFOULLOOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NSN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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